5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole is a synthetic organic compound that features a benzo[d]oxazole core substituted with a fluorine atom and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitroaniline and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Formation of Benzo[d]oxazole Core: The 5-fluoro-2-nitroaniline undergoes a cyclization reaction to form the benzo[d]oxazole core. This is typically achieved through a condensation reaction with a suitable aldehyde under acidic conditions.
Introduction of Dioxaborolane Group: The final step involves the introduction of the dioxaborolane group. This is usually done via a palladium-catalyzed borylation reaction using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boron source.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be essential to maximize yield and minimize costs. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Boronic acids or phenols.
Reduction: Amines or alcohols.
Substitution: Substituted benzo[d]oxazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole is used as a building block for the construction of more complex molecules. Its boron-containing moiety makes it valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the development of fluorescent probes or imaging agents. The fluorine atom can enhance the compound’s ability to interact with biological targets, while the dioxaborolane group can facilitate cell permeability.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a pharmacophore. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and electronic materials. Its boron-containing group can impart unique properties to these materials, such as enhanced thermal stability and electronic conductivity.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the dioxaborolane group can facilitate cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Uniqueness
Compared to these similar compounds, 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole offers a unique combination of a benzo[d]oxazole core with a fluorine atom and a dioxaborolane group. This unique structure can provide distinct reactivity and interaction profiles, making it valuable for specific applications in synthesis, biology, and materials science.
Properties
Molecular Formula |
C13H15BFNO3 |
---|---|
Molecular Weight |
263.07 g/mol |
IUPAC Name |
5-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H15BFNO3/c1-12(2)13(3,4)19-14(18-12)8-5-11-10(6-9(8)15)16-7-17-11/h5-7H,1-4H3 |
InChI Key |
YXWDNVPMFXVWAI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)N=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.